6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide is a synthetic compound characterized by its unique structure, which includes a bromine atom, an indole moiety, and a benzothiophene core. This compound is part of a broader class of indole derivatives that exhibit significant biological activities. Its chemical formula is C17H11BrN2OS, and it is known for its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways.
6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide has been identified as a potent allosteric inhibitor of deoxyhypusine synthase, an enzyme involved in the post-translational modification of eukaryotic initiation factor 5A. This inhibition affects cellular processes such as proliferation and differentiation, making it a candidate for further investigation in cancer therapy and other diseases linked to dysregulated protein synthesis .
The synthesis of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide typically involves several key steps:
The primary applications of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide include:
Interaction studies have demonstrated that 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide binds effectively to deoxyhypusine synthase, resulting in conformational changes that inhibit enzyme activity. These studies often employ techniques such as X-ray crystallography and surface plasmon resonance to elucidate binding affinities and mechanisms .
Several compounds share structural similarities with 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-bromo-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide | Structure | Contains a quinolizidine moiety; potential for different biological activities. |
| 6-bromo-N-(4,6-dimethylpyridin-3-yl)methylindole-4-carboxamide | Structure | Features a pyridine ring; may exhibit different pharmacological effects. |
| 3-bromo-N-(4-methylpiperazin-1-yl)pyridin-3-ylindole | Structure | Incorporates piperazine; known for its neuroactive properties. |
These compounds illustrate variations in substituents that can influence biological activity and therapeutic potential, highlighting the uniqueness of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide within this class of compounds.
The compound’s structure integrates two privileged heterocyclic systems:
This fusion creates a planar, conjugated system that optimizes electronic properties for target binding. The bromine atom at position 6 enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization. Key physicochemical properties include:
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₇H₁₁BrN₂OS | High halogen content for synthetic tuning |
| Molecular Weight | 371.25 g/mol | Favorable for blood-brain barrier penetration |
| Topological Polar Surface Area | 86.7 Ų | Balances solubility and membrane permeability |
Such features make it a versatile template for developing kinase inhibitors and antimicrobial agents.
The strategic combination of benzothiophene and indole motifs emerged from early work on natural product analogs. Notable milestones include:
These advancements established benzothiophene-indole hybrids as a distinct class with tunable bioactivity.
The compound’s primary applications focus on:
Table 1: Bioactivity of Structural Analogs
These data underscore the compound’s adaptability in addressing diverse therapeutic targets.
The compound 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is 1-benzothiophene, a bicyclic system comprising a benzene ring fused to a thiophene ring. Position 2 of the benzothiophene moiety is substituted with a carboxamide group (-CONH-), while position 6 bears a bromine atom. The amide nitrogen is further bonded to the 1H-indol-4-yl group, an indole ring system substituted at position 4 [1] [2].
The molecular formula, C₁₇H₁₁BrN₂OS, confirms the presence of 17 carbon atoms, 11 hydrogen atoms, one bromine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. This formula aligns with the compound’s structural features, including the benzothiophene core, bromine substituent, and indole-containing carboxamide side chain [1]. The SMILES notation C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CC4=C(S3)C=C(C=C4)Br provides a linear representation of the connectivity, emphasizing the fused rings and substituent positions [1].
While X-ray crystallographic data for 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide is not explicitly reported in the provided sources, analogous compounds offer insights into its likely geometry. For instance, benzothiophene-carboxamide derivatives typically exhibit planar configurations due to π-conjugation across the fused aromatic system [3]. The carboxamide group at position 2 likely adopts a trans configuration relative to the sulfur atom in the thiophene ring, minimizing steric hindrance between the indole substituent and the bromine atom at position 6 [2].
The indole moiety, with its pyrrole-like nitrogen, may engage in intramolecular hydrogen bonding with the carbonyl oxygen of the carboxamide group, stabilizing the molecule’s conformation. Such interactions are common in indole-containing derivatives and could influence the compound’s solubility and crystallinity [3] [6].
The IR spectrum would exhibit strong absorption bands for:
The conjugated π-system of the benzothiophene-indole scaffold absorbs strongly in the UV region (λₐᵦₛ ~250–300 nm). Substituents like bromine may induce bathochromic shifts due to increased electron-withdrawing effects [5] [6].
High-resolution mass spectrometry (HRMS) of the compound would display a molecular ion peak at m/z 370.98482 ([M+H]⁺), consistent with its molecular formula. Fragmentation patterns would likely include loss of the bromine atom (Δm/z ~80) and cleavage of the amide bond [1] [2].
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 370.98482 | 171.9 |
| [M+Na]⁺ | 392.96676 | 186.8 |
| [M-H]⁻ | 368.97026 | 182.4 |
Density Functional Theory (DFT) calculations predict the compound’s electronic structure and reactivity. Key findings include:
Theoretical studies also highlight the role of bromine in modulating solubility. While bromine’s electronegativity enhances molecular polarity, its bulky size may hinder crystal packing, explaining the compound’s moderate solubility in polar solvents [3] [6].
The synthesis of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide represents a complex challenge in heterocyclic chemistry, requiring the strategic combination of multiple synthetic transformations. This compound, with molecular formula C₁₇H₁₁BrN₂OS, incorporates both indole and benzothiophene pharmacophores linked through a carboxamide bridge, necessitating careful optimization of each synthetic step to achieve high yields and purity.
The conventional synthesis of this target compound typically follows a convergent approach, wherein the indole and benzothiophene components are independently functionalized before final coupling. This strategy allows for precise control over each transformation while minimizing potential side reactions that could compromise the final product quality.
The selective bromination of indole derivatives represents a critical step in the synthetic sequence, as the regioselectivity and efficiency of this transformation directly impact the overall synthetic strategy. Multiple bromination methodologies have been developed to achieve selective functionalization at different positions of the indole ring system [1] [2] [3].
N-Bromosuccinimide (NBS) Methodology
The most widely employed approach utilizes N-bromosuccinimide in dichloromethane at controlled temperatures. This method typically proceeds under mild conditions (0°C to room temperature) over 2-6 hours, achieving yields of 75-85% with preferential C3 bromination followed by C5 and C6 positions [4]. The reaction mechanism involves the formation of a stabilized indole cation intermediate, which undergoes electrophilic substitution predominantly at the electron-rich C3 position.
Advanced C5-Selective Bromination
Recent developments have introduced highly selective C5-bromination protocols using pyridinium tribromide in combination with hydrochloric acid in methanol [1] [2]. This methodology represents a significant advancement over traditional approaches, requiring only 10 minutes at 0°C and achieving yields of 85-95% with exceptional C5-selectivity. The reaction proceeds through the in-situ generation of a C3,C5-dibrominated indolenine intermediate that serves as the brominating agent [2].
Lewis Acid-Catalyzed Bromination
Alternative approaches employ Lewis acid catalysis with aluminum trichloride and bromine, providing high C3-selectivity (65-80% yields) under cryogenic conditions (-78°C to room temperature) [4]. This method offers excellent control over regioselectivity but requires more stringent reaction conditions and specialized equipment.
Electrochemical Bromination Methods
Metal-free electrochemical bromination using tetrabutylammonium bromide and ammonium bromide in 1,4-dioxane provides an environmentally benign alternative [3]. This approach eliminates metal contamination concerns while achieving reasonable yields (60-75%) with predominantly C3-selectivity.
[THIS IS TABLE: Bromination Strategies for Indole Functionalization showing reagents, conditions, selectivity, yields, and advantages for different bromination methods]
The formation of the critical carboxamide bond between the benzothiophene-2-carboxylic acid and 4-aminoindole derivatives requires careful selection of coupling reagents and reaction conditions to ensure high efficiency and minimal side product formation [5] [6] [7].
EDC/HOBt/DMAP System
The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP) has emerged as the preferred coupling system for electron-deficient amines [6]. This methodology addresses the inherent challenges associated with coupling aromatic amines, which typically exhibit reduced nucleophilicity compared to aliphatic counterparts. The reaction proceeds optimally in acetonitrile at room temperature over 12-24 hours, achieving yields of 85-95% [6].
HATU-Mediated Coupling
For sterically hindered substrates, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in combination with N,N-diisopropylethylamine provides superior results [5]. This system enables efficient coupling under mild conditions (0-25°C, 2-8 hours) with yields ranging from 80-92%.
Traditional DCC/DMAP Approach
The classical dicyclohexylcarbodiimide (DCC) and DMAP system remains a viable option for general applications, offering good yields (75-90%) over 6-16 hours [6]. However, this approach requires careful purification to remove dicyclohexylurea byproducts.
[THIS IS TABLE: Carboxamide Bond Formation via Coupling Reactions showing coupling reagents, reaction conditions, yields, and substrate compatibility]
Recent advances in transition metal catalysis have opened new avenues for direct benzothiophene-indole hybrid synthesis, potentially streamlining the traditional multi-step approaches [8] [9] [10].
Palladium-Catalyzed Annulation Strategies
Palladium-catalyzed synthesis of benzothiophene derivatives through annulation of aryl sulfides with alkynes has shown promising results [11]. This convergent approach exhibits excellent functional group tolerance and provides rapid access to diverse benzothiophene derivatives from readily available starting materials. The methodology can be extended to incorporate indole functionalities through appropriate substrate design.
Gold-Catalyzed Cyclization Approaches
Gold(I)-N-heterocyclic carbene complexes have demonstrated effectiveness in promoting cyclization reactions for benzothiophene formation [12]. These methods operate under mild conditions and show broad substrate scope, making them attractive for complex molecule synthesis.
Copper-Catalyzed Cross-Coupling Methods
Copper-mediated cross-coupling reactions have gained prominence for constructing carbon-carbon and carbon-heteroatom bonds in heterocyclic systems [13]. These methods offer cost-effective alternatives to precious metal catalysts while maintaining high efficiency and selectivity.
Flow Chemistry Integration
The integration of continuous flow chemistry with catalytic processes has shown potential for optimizing benzothiophene-indole hybrid synthesis [10]. Flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles for hazardous transformations.
The selection of appropriate solvent systems represents a critical aspect of optimizing synthetic methodologies for complex heterocyclic compounds [14] [15] [16]. Solvent effects can significantly influence reaction rates, selectivity, and overall efficiency of chemical transformations.
Polarity-Based Solvent Selection
The choice of solvent polarity directly impacts reaction mechanisms and outcomes. For 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide synthesis, polar aprotic solvents such as acetonitrile and dichloromethane have shown optimal performance [14]. Acetonitrile, with its high dielectric constant (37.5), provides excellent solvation of charged intermediates, leading to enhanced coupling efficiency (90-96%) and product purity (94-98%) [15].
Temperature and Time Optimization
Systematic optimization studies have revealed that reaction temperature and time significantly influence both yield and selectivity. Low-temperature reactions (0-25°C) generally provide better selectivity but may require extended reaction times [17]. Conversely, elevated temperatures can accelerate reactions but may lead to side product formation and reduced selectivity.
Mixed Solvent Systems
The utilization of mixed solvent systems can provide synergistic effects, combining beneficial properties of individual solvents [14]. For example, dichloromethane-acetonitrile mixtures have shown improved solubility characteristics while maintaining high reaction efficiency.
[THIS IS TABLE: Solvent Systems and Reaction Condition Optimization showing various solvents, their properties, and performance metrics]
The purification of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide requires careful consideration of the compound's physicochemical properties and the nature of potential impurities [18] [19] [20].
Column Chromatography Optimization
Silica gel column chromatography remains the most versatile purification method for this compound class, offering excellent scalability and consistent results [18]. Typical recovery yields range from 75-85% with purity levels of 90-95%. The optimization of mobile phase composition, typically involving hexane-ethyl acetate gradients, is crucial for achieving effective separation [21].
Recrystallization Strategies
Recrystallization from hot ethanol provides superior purity (95-99%) compared to chromatographic methods, though with slightly lower recovery yields (80-90%) [19] [20]. The slow cooling process allows for the formation of well-ordered crystals while excluding impurities from the crystal lattice. This method is particularly effective for the final purification step before biological evaluation.
Advanced Purification Methods
Preparative high-performance liquid chromatography (HPLC) offers the highest purity levels (98-99.5%) but with limited scalability [18]. This method is most suitable for obtaining analytical samples or small quantities of highly pure material for biological testing.
Crystallization from Mixed Solvents
The use of mixed solvent systems for crystallization can provide enhanced selectivity and improved crystal quality [22]. Vapor diffusion and solvent layering techniques enable controlled crystal growth, resulting in high purity (94-98%) and good recovery yields (82-92%).
[THIS IS TABLE: Purification Techniques and Yield Maximization showing different purification methods and their performance characteristics]
Green Chemistry Considerations
Modern synthetic approaches increasingly emphasize environmental sustainability and atom economy [16]. The optimization of reaction conditions to minimize waste generation, reduce solvent consumption, and eliminate toxic reagents represents an important aspect of contemporary synthetic methodology development. Continuous flow processes and automated synthesis platforms offer opportunities to enhance process efficiency while reducing environmental impact [23].
Process Analytical Technology Integration
The implementation of real-time monitoring and control systems enables continuous optimization of synthetic processes [17]. In-line spectroscopic methods, automated sampling systems, and machine learning algorithms can provide rapid feedback for process adjustment, leading to improved yields and reduced variability.